molecular formula C10H7NO B1354132 4-(3-Oxoprop-1-en-1-yl)benzonitrile CAS No. 41917-85-5

4-(3-Oxoprop-1-en-1-yl)benzonitrile

Cat. No. B1354132
CAS RN: 41917-85-5
M. Wt: 157.17 g/mol
InChI Key: RYMCARXOHQPZAX-OWOJBTEDSA-N
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Description

4-(3-Oxoprop-1-en-1-yl)benzonitrile is a chemical compound with the molecular formula C10H7NO . It has a molecular weight of 157.17 . The compound contains a total of 32 bonds, including 20 non-H bonds, 15 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 triple bond, 12 aromatic bonds, 2 six-membered rings, 1 ketone (aromatic), 1 secondary amine (aromatic), and 1 nitrile (aromatic) .


Synthesis Analysis

The synthesis of 4-(3-Oxoprop-1-en-1-yl)benzonitrile involves a reaction with amidomalonate in 2,2,2-trifluoroethanol at room temperature . The reaction is stirred overnight, and the crude product is purified by column chromatography to furnish the final product .


Molecular Structure Analysis

The InChI code for 4-(3-Oxoprop-1-en-1-yl)benzonitrile is 1S/C10H7NO/c11-8-10-5-3-9(4-6-10)2-1-7-12/h1-7H/b2-1+ . The compound contains a benzene ring attached to a nitrile group and a propenyl group .


Physical And Chemical Properties Analysis

4-(3-Oxoprop-1-en-1-yl)benzonitrile is a powder with a melting point of 136-138°C . The compound is stable under normal temperatures and pressures .

Scientific Research Applications

1. Role in Selective Androgen Receptor Modulators (SARMs)

4-(5-oxopyrrolidine-1-yl)benzonitrile derivatives, which are structurally related to 4-(3-Oxoprop-1-en-1-yl)benzonitrile, have been found to be significant in the development of selective androgen receptor modulators (SARMs). These compounds, like 4-(5-oxopyrrolidine-1-yl)benzonitrile derivative 2f, demonstrate anabolic effects on organs such as muscles and the central nervous system (CNS), while having neutral effects on the prostate. They exhibit strong androgen receptor binding affinity with improved metabolic stabilities and are effective in both Hershberger assay and sexual behavior induction assay. They also show good pharmacokinetic profiles in various animals, excellent nuclear selectivity, and acceptable toxicological profiles, making them potential clinical candidates for muscle wasting and other related conditions (Aikawa et al., 2017).

2. Application in High Voltage Lithium-Ion Batteries

Compounds similar to 4-(3-Oxoprop-1-en-1-yl)benzonitrile, such as 4-(Trifluoromethyl)-benzonitrile, have been used as novel electrolyte additives for highvoltage lithium-ion batteries. Research has shown that using 4-(Trifluoromethyl)-benzonitrile enhances the cyclic stability of LiNi0.5Mn1.5O4 cathodes. The additive significantly improves the initial capacity and maintains high capacity retention after numerous cycles, compared to batteries using a base electrolyte. This enhancement is attributed to the additive's lower oxidative stability, leading to the formation of a protective film on the cathode surface, which prevents oxidation decomposition of the electrolyte and suppresses manganese dissolution from the cathode (Huang et al., 2014).

3. Use in Synthesizing HIV-1 Reverse Transcriptase Inhibitors

Benzonitrile derivatives, such as 4-((4-chloropyrimidin-2-yl)amino)benzonitrile, are important intermediates in synthesizing diarylpyrimidine HIV-1 reverse transcriptase inhibitors. These compounds have shown effectiveness in inhibiting HIV-1 replication, making them valuable in the development of new antiretroviral drugs (Ju Xiu-lia, 2015).

4. Advancements in Organic Synthesis and Chemical Reactions

Benzonitrile derivatives, similar to 4-(3-Oxoprop-1-en-1-yl)benzonitrile, have been extensively studied in various organic synthesis and chemical reactions. For instance, benzonitrile p-nitrobenzylide undergoes 1,3-dipolar cyclo-additions, yielding specific compounds that are relevant in organic chemistry (Narasimhan et al., 1973). Additionally, microwave-assisted synthesis has been used to create hyperbranched epoxide-amine adducts from related benzonitrile compounds, demonstrating the versatility of these compounds in polymer and materials science (Theis et al., 2009).

Safety And Hazards

The compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding contact with skin and eyes, and not breathing dust .

properties

IUPAC Name

4-[(E)-3-oxoprop-1-enyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO/c11-8-10-5-3-9(4-6-10)2-1-7-12/h1-7H/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYMCARXOHQPZAX-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Oxoprop-1-en-1-yl)benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
Y Gao, MJ van Haren, N Buijs, P Innocenti… - Journal of Medicinal …, 2021 - ACS Publications
Nicotinamide N-methyltransferase (NNMT) methylates nicotinamide (vitamin B3) to generate 1-methylnicotinamide (MNA). NNMT overexpression has been linked to a variety of …
Number of citations: 30 pubs.acs.org
FX Cao, LM Zhao - Tetrahedron Letters, 2015 - Elsevier
A cascade cyclization strategy has been developed for the synthesis of cyclopentane-fused anthraquinones through the condensation of 1,4-dihydroxyanthraquinone with α,β-…
Number of citations: 4 www.sciencedirect.com
H Deng, Q Xu, HY Guo, X Huang, F Chen, L Jin… - Phytochemistry, 2022 - Elsevier
Natural products can generally exhibit a variety of biological activities, but most show mediocre performance in preliminary activity evaluation. Natural products often require structural …
Number of citations: 6 www.sciencedirect.com
C Liang, S Pei, W Ju, M Jia, D Tian, Y Tang… - European Journal of …, 2017 - Elsevier
Fourteen bergenin/cinnamic acid hybrids were synthesized, characterized and evaluated for their antitumour activity both in vitro and in vivo. The most potent compound, 5c, arrested …
Number of citations: 25 www.sciencedirect.com
TT Xu, TS Jiang, XL Han, YH Xu… - Organic & Biomolecular …, 2018 - pubs.rsc.org
An efficient synthesis of (E)-cinnamaldehydes by a metal-free DDQ-mediated oxidative transformation of allylarenes was developed. The protocol provides a practical method to prepare …
Number of citations: 12 pubs.rsc.org

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